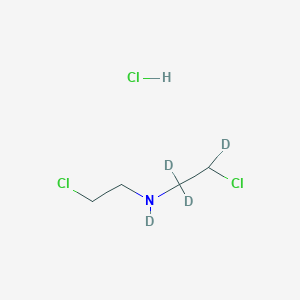
2-chloro-N-(2-chloroethyl)-N,1,1,2-tetradeuterioethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-chloroethyl)-N,1,1,2-tetradeuterioethanamine;hydrochloride is a deuterated analog of a nitrogen mustard compound. Nitrogen mustards are a class of compounds known for their alkylating properties, which have been utilized in both chemical warfare and chemotherapy. The deuterated version of this compound is particularly significant in research due to its isotopic labeling, which can provide insights into reaction mechanisms and metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chloroethyl)-N,1,1,2-tetradeuterioethanamine;hydrochloride typically involves the reaction of deuterated ethanolamine with thionyl chloride to form 2-chloroethylamine. This intermediate is then reacted with deuterated ethylamine under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-(2-chloroethyl)-N,1,1,2-tetradeuterioethanamine;hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as thiols, amines, or hydroxides.
Cyclization Reactions: It can form aziridinium ions through intramolecular cyclization, which are highly reactive intermediates in further substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, thiourea, and ammonia. The reactions are typically carried out in aqueous or alcoholic solvents under controlled temperatures to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions include substituted ethylamines and aziridinium ions, which can further react to form more complex structures .
Applications De Recherche Scientifique
2-chloro-N-(2-chloroethyl)-N,1,1,2-tetradeuterioethanamine;hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-chloro-N-(2-chloroethyl)-N,1,1,2-tetradeuterioethanamine;hydrochloride involves the formation of highly reactive aziridinium ions. These ions can alkylate DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This mechanism is similar to other nitrogen mustards and is the basis for its use in chemotherapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-N-(2-chloroethyl)-N-methylethanamine: Another nitrogen mustard with similar alkylating properties.
Bis(2-chloroethyl)amine: A related compound used in chemical warfare and chemotherapy.
Tris(2-chloroethyl)amine: Known for its use as a blister agent and in chemical synthesis.
Uniqueness
The uniqueness of 2-chloro-N-(2-chloroethyl)-N,1,1,2-tetradeuterioethanamine;hydrochloride lies in its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for detailed studies of reaction mechanisms and metabolic pathways using techniques such as nuclear magnetic resonance (NMR) spectroscopy .
Propriétés
Formule moléculaire |
C4H10Cl3N |
|---|---|
Poids moléculaire |
182.51 g/mol |
Nom IUPAC |
2-chloro-N-(2-chloroethyl)-N,1,1,2-tetradeuterioethanamine;hydrochloride |
InChI |
InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H/i1D,3D2;/hD |
Clé InChI |
YMDZDFSUDFLGMX-VOPNIJSASA-N |
SMILES isomérique |
[2H]C(C([2H])([2H])N([2H])CCCl)Cl.Cl |
SMILES canonique |
C(CCl)NCCCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


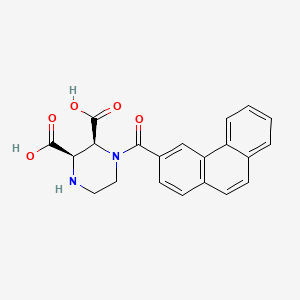
![potassium;[(E)-[10-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyldecylidene]amino] sulfate](/img/structure/B13410286.png)


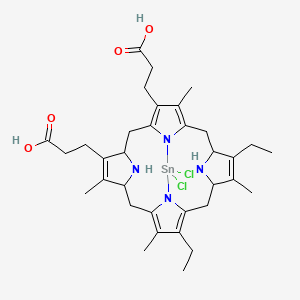
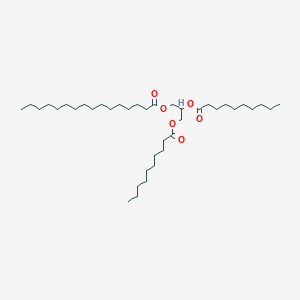
![tert-Butyl (2-{[(4-fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl)methylcarbamate](/img/structure/B13410323.png)
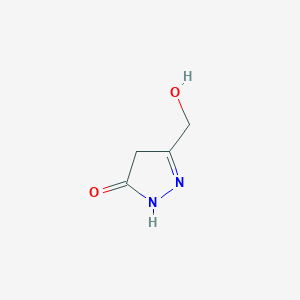

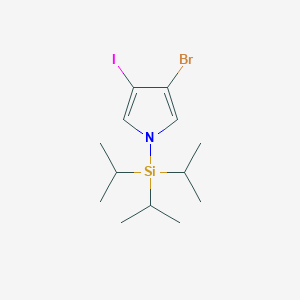

![1-(2-Phenoxyethyl)-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13410342.png)


